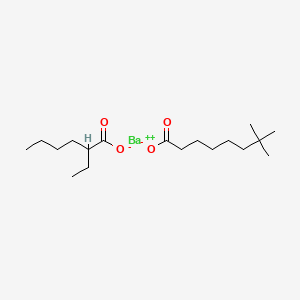
Dihydrogen aquapentachlororuthenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrogen aquapentachlororuthenate is a coordination compound with the chemical formula H₂[RuCl₅(H₂O)] It is a ruthenium-based complex that features a central ruthenium atom surrounded by five chloride ligands and one water molecule
準備方法
Synthetic Routes and Reaction Conditions
Dihydrogen aquapentachlororuthenate can be synthesized through the reaction of ruthenium trichloride with hydrochloric acid and water. The reaction typically involves dissolving ruthenium trichloride in concentrated hydrochloric acid, followed by the addition of water to form the desired complex. The reaction conditions, such as temperature and concentration, can be adjusted to optimize the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial production would likely involve larger-scale reactions with careful control of reaction parameters to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Dihydrogen aquapentachlororuthenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands such as chloride or water can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other halides under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes or metallic ruthenium.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Dihydrogen aquapentachlororuthenate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Biological Applications: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Analytical Chemistry: It is used in the determination of trace amounts of metals in solutions through various analytical techniques.
作用機序
The mechanism of action of dihydrogen aquapentachlororuthenate involves its ability to interact with various molecular targets. In catalysis, the compound can facilitate the transfer of electrons or hydrogen atoms, thereby accelerating chemical reactions. In biological systems, it can interact with DNA, proteins, and other biomolecules, potentially leading to therapeutic effects such as anticancer activity. The exact pathways and molecular targets depend on the specific application and conditions.
類似化合物との比較
Similar Compounds
Potassium aquapentachlororuthenate: Similar in structure but with potassium ions instead of hydrogen ions.
Ruthenium trichloride: A precursor to dihydrogen aquapentachlororuthenate with different chemical properties.
Ruthenium(III) complexes with triazolopyrimidines:
Uniqueness
This compound is unique due to its specific coordination environment and the presence of both chloride and water ligands. This combination of ligands imparts distinct chemical properties and reactivity, making it valuable for specific catalytic and research applications.
特性
CAS番号 |
12051-62-6 |
|---|---|
分子式 |
Cl5H4ORu |
分子量 |
298.4 g/mol |
IUPAC名 |
hydron;pentachlororuthenium(2-);hydrate |
InChI |
InChI=1S/5ClH.H2O.Ru/h5*1H;1H2;/q;;;;;;+3/p-3 |
InChIキー |
SLTVLACSWAKRFS-UHFFFAOYSA-K |
正規SMILES |
[H+].[H+].O.Cl[Ru-2](Cl)(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


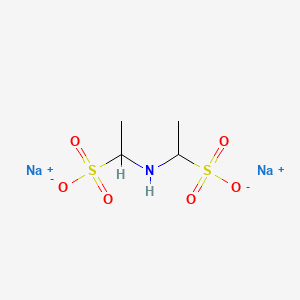

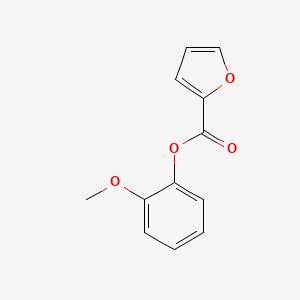

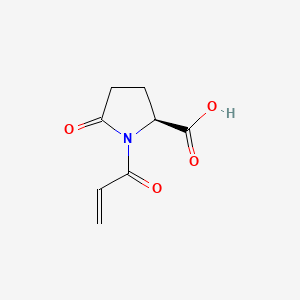

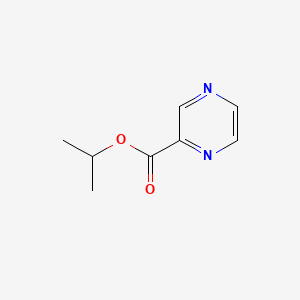
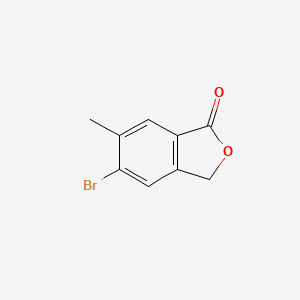

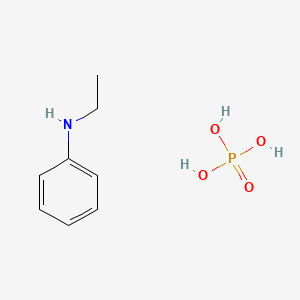
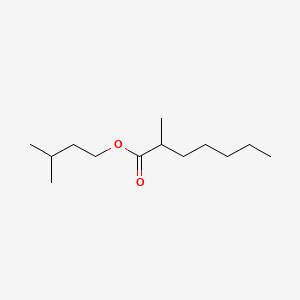
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)
